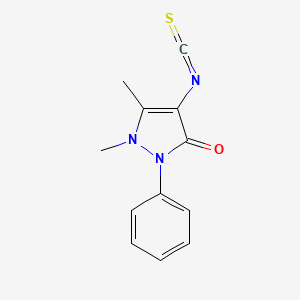

4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

Description

Propriétés

IUPAC Name |

4-isothiocyanato-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-9-11(13-8-17)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYUDKCCGFCEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347170 | |

| Record name | 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91397-03-4 | |

| Record name | 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material and Key Intermediate Preparation

- The synthesis typically begins with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4-aminoantipyrine), a well-known pyrazolone derivative.

- This amino-pyrazolone is reacted with reagents such as acetyl isothiocyanate or chloroacetyl isothiocyanate to introduce the isothiocyanato functional group or related carbamothioyl derivatives.

- For example, a ligand named N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide was synthesized by reacting acetyl isothiocyanate with 4-aminoantipyrine, demonstrating the feasibility of introducing thiocarbamoyl groups on the pyrazolone ring.

General Synthetic Route to 4-Isothiocyanato Derivative

The preparation of 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one can be outlined as follows:

Step 1: Formation of Amino-Pyrazolone Intermediate

The initial step involves the synthesis of the amino-pyrazolone derivative, which can be prepared by cyclocondensation reactions of appropriate hydrazines with β-diketones or related precursors.Step 2: Reaction with Isothiocyanate Reagents

The amino group at the 4-position of the pyrazolone ring is reacted with isothiocyanate reagents such as acetyl isothiocyanate or chloroacetyl isothiocyanate to yield the corresponding isothiocyanato or carbamothioyl derivatives. This reaction typically proceeds in anhydrous solvents under reflux conditions.Step 3: Purification and Characterization

The crude product is purified by crystallization from suitable solvents like ethanol or methanol. The purified compound is then characterized by spectral methods including FT-IR, UV-Vis, 1H and 13C NMR, and elemental analysis to confirm the structure.

Specific Example from Literature

A relevant example reported involves the synthesis of a related ligand:

This demonstrates the successful introduction of the carbamothioyl group on the pyrazolone ring, closely related to the isothiocyanato functionality.

Reaction Conditions and Monitoring

- Reactions are generally carried out under reflux in ethanol or toluene for periods ranging from 8 to 12 hours.

- Monitoring is performed using Thin Layer Chromatography (TLC) with UV light visualization.

- Detection of product formation is confirmed by characteristic IR bands for isothiocyanate or thiocarbamoyl groups, such as bands near 2100–2150 cm⁻¹ (N=C=S stretch) and other functional group signals.

Analytical Data Supporting Preparation

| Analytical Technique | Characteristic Findings for 4-Isothiocyanato Derivative |

|---|---|

| FT-IR Spectroscopy | Presence of N=C=S stretching vibrations (~2100–2150 cm⁻¹), C=O stretch of pyrazolone ring (~1620 cm⁻¹) |

| 1H NMR Spectroscopy | Signals corresponding to methyl groups at 1,5-positions, aromatic protons of phenyl ring, and NH protons if present |

| 13C NMR Spectroscopy | Signals for carbonyl carbon (~160-170 ppm), aromatic carbons, and isothiocyanate carbon (~120-130 ppm) |

| Elemental Analysis (C,H,N,S) | Consistent with calculated values for the molecular formula of the isothiocyanato derivative |

| UV-Vis Spectroscopy | Absorption bands corresponding to pyrazolone chromophore and conjugation with isothiocyanate group |

These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Cyclocondensation of hydrazines with β-diketones | Amino-pyrazolone intermediate |

| 2 | Reaction with acetyl or chloroacetyl isothiocyanate | Reflux in ethanol or toluene, 8-12 h | Formation of isothiocyanato or carbamothioyl derivative |

| 3 | Purification | Crystallization from ethanol/methanol | Pure 4-Isothiocyanato-1,5-dimethyl-2-phenyl-pyrazol-3-one |

| 4 | Characterization | FT-IR, NMR, UV-Vis, elemental analysis | Confirmation of structure and purity |

Research Findings and Notes

- The isothiocyanato group introduction onto the pyrazolone scaffold is efficient and yields stable derivatives suitable for further complexation or biological evaluation.

- The synthetic method allows for the preparation of metal complexes with the isothiocyanato ligand, indicating the compound’s utility in coordination chemistry.

- The pyrazolone derivatives with isothiocyanato groups have been studied for biological activities such as anti-inflammatory and analgesic effects, suggesting the importance of the preparation methods in medicinal chemistry.

Analyse Des Réactions Chimiques

Types of Reactions

4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form various heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and dienes. Reaction conditions typically involve mild temperatures and inert solvents to prevent decomposition .

Major Products Formed

The major products formed from reactions with this compound include thiourea derivatives, thiocarbamates, and various heterocyclic compounds .

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is used as a building block for the synthesis of more complex molecules.

Biology

The compound’s isothiocyanate group is known for its biological activity, including potential antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as drugs. The reactivity of the isothiocyanate group allows for the modification of the compound to enhance its pharmacological properties .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to form stable derivatives makes it useful in various applications, including coatings and adhesives .

Mécanisme D'action

The mechanism of action of 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their function . The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, leading to various biological outcomes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pyrazolone core serves as a versatile platform for diverse derivatives. Below is a systematic comparison of 4-isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one with structurally related compounds, focusing on synthesis, reactivity, physicochemical properties, and applications.

Reactivity and Functionalization

- Isothiocyanato Derivative : Reacts with amines to form thioureas, a reaction exploited in drug discovery for generating libraries of bioactive compounds .

- Schiff Bases: Undergo tautomerism (keto-enol equilibrium) and form stable complexes with transition metals (e.g., Co²+, Cu²+), enhancing their utility in catalysis and sensing .

- Azo Dyes : Exhibit photochromic properties and redox activity, making them suitable for dye-sensitized solar cells and antiparasitic agents .

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Metal complexes of Schiff bases (e.g., Co²+ complexes) exhibit higher thermal stability (>250°C) compared to parent ligands .

Activité Biologique

4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (CAS 91397-03-4) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a pyrazolone core with an isothiocyanate group, which is known to enhance biological activity. The synthesis typically involves the reaction of 4-aminoantipyrine derivatives with isothiocyanates under controlled conditions. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the synthesized product .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including breast cancer (MCF7) and others. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line MCF7

In a study assessing the anticancer activity of several pyrazolone derivatives, this compound was found to significantly inhibit the growth of MCF7 cells with an IC50 value indicating potent activity .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. In vitro assays demonstrated that it possesses broad-spectrum activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Candida albicans | 0.20 | 0.40 |

The results indicate that the compound effectively inhibits pathogen growth and biofilm formation, suggesting potential applications in treating infections .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this pyrazolone derivative has shown promise as an anti-inflammatory agent. It has been tested for its ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes.

Case Study: COX Inhibition

In a comparative study with standard anti-inflammatory drugs like diclofenac, this compound exhibited comparable IC50 values against COX enzymes, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Q & A

Basic: What are the standard synthetic routes for 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves functionalizing a pyrazolone core with an isothiocyanate group. A common approach is to react 1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one with thiophosgene or its derivatives under controlled conditions. For example, refluxing in ethanol or acetonitrile with a base (e.g., triethylamine) can facilitate the introduction of the isothiocyanate moiety . Purification often employs recrystallization from polar aprotic solvents like DMF-EtOH mixtures (1:1) to enhance crystallinity and remove byproducts . Purity optimization may involve iterative thin-layer chromatography (TLC) monitoring and column chromatography with gradient elution.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromaticity in the phenyl and pyrazolone rings. Deuterated solvents (e.g., DMSO-d) are preferred for solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for detecting the isothiocyanate group (-N=C=S) .

- X-ray Crystallography : For unambiguous structural determination, especially if the compound forms stable crystals during recrystallization .

- FT-IR : To identify the isothiocyanate stretch (~2100 cm) and carbonyl (C=O) vibrations (~1650 cm) .

Advanced: How does the isothiocyanate group influence reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer:

The isothiocyanate group (-N=C=S) is electrophilic, enabling nucleophilic attacks at the carbon or sulfur atoms. For example:

- Thiourea Formation : Reacting with amines to form thiourea derivatives, useful in medicinal chemistry .

- Cycloadditions : Participation in [2+3] cycloadditions with nitriles or alkynes to generate thiazole or thiadiazole heterocycles .

Mechanistic studies require kinetic monitoring (e.g., UV-Vis spectroscopy) and computational modeling (DFT) to map transition states .

Advanced: How can experimental design (DoE) minimize trial-and-error in optimizing reaction conditions?

Methodological Answer:

Statistical Design of Experiments (DoE) is critical for multivariate optimization. For instance:

- Factorial Designs : Screen variables (temperature, solvent polarity, catalyst loading) to identify significant factors affecting yield .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. base concentration) to predict optimal conditions .

Post-analysis tools like ANOVA validate model reliability. Evidence from ICReDD highlights combining quantum chemical calculations with DoE to narrow experimental parameters .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

Contradictions often arise from solvent choice, impurities, or measurement techniques. Strategies include:

- Standardized Protocols : Use IUPAC-recommended methods for solubility (shake-flask) and stability (accelerated degradation studies under controlled humidity/temperature) .

- Comparative Studies : Replicate conflicting experiments with identical conditions and analytical tools (e.g., HPLC purity checks) .

- Computational Validation : Predict properties (logP, pKa) via software like COSMO-RS or ACD/Labs to cross-validate experimental data .

Advanced: What computational tools are suitable for modeling reaction mechanisms involving this compound?

Methodological Answer:

- Quantum Chemical Software : Gaussian or ORCA for DFT calculations to map reaction pathways (e.g., isothiocyanate substitution barriers) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using GROMACS .

- Machine Learning (ML) : Train models on existing reaction data to predict optimal catalysts or solvents, as demonstrated in ICReDD’s workflow .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential toxicity of isothiocyanate vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Quench reactive groups (e.g., with aqueous NaHSO) before disposal in designated organic waste containers .

Advanced: How can reactor design improve scalability for derivatives of this compound?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions (e.g., isothiocyanate formation) .

- Membrane Separation : Integrate in-line purification to remove byproducts during synthesis, reducing downstream processing .

- Scale-up Simulations : Use Aspen Plus or COMSOL to model kinetics and thermodynamics at larger volumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.